N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : This compound, along with related boric acid ester intermediates, is obtained through a three-step substitution reaction. Their structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single crystals measured by X-ray diffraction. The molecular structures are further validated through density functional theory (DFT), showing consistency with crystal structures. This detailed analysis provides insights into the physicochemical properties and potential functionalities of these compounds (Huang et al., 2021).
Potential Applications
Imaging and Radiosynthesis : A derivative within this series, DPA-714, is designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This compound's synthesis from DPA-713 demonstrates its potential application in medical imaging, highlighting its role in the development of selective radioligands for imaging the translocator protein (18 kDa) (Dollé et al., 2008).
Chemical Intermediates for Advanced Materials : Boronated phosphonium salts, including derivatives of the discussed compound, are synthesized and characterized for their potential in various applications. These include in vitro cytotoxicity and cellular uptake studies, suggesting their use in medical research and potentially in the development of new therapeutic agents (Morrison et al., 2010).
Anticancer Agents : The synthesis and biological evaluation of thiazole derivatives, including those derived from N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide, have been explored for their anticancer activity. This indicates the compound's relevance in synthesizing new anticancer agents with potential clinical applications (Evren et al., 2019).
Molecular Docking and Anticancer Activity : Another study focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. This showcases the potential of derivatives for therapeutic applications in cancer treatment (Sharma et al., 2018).
properties
IUPAC Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-7-20(8-2)16(21)13-14-10-9-11-15(12-14)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCDGVNMHZMHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682293 |
Source
|
Record name | N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
CAS RN |
1256359-90-6 |
Source
|
Record name | N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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